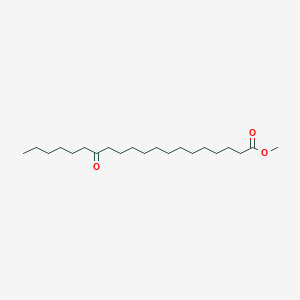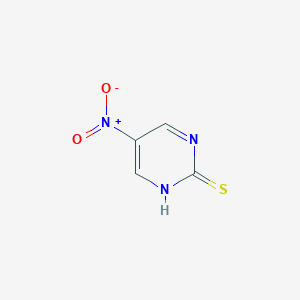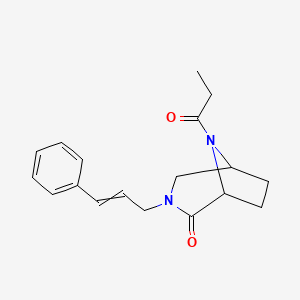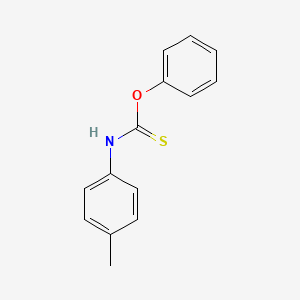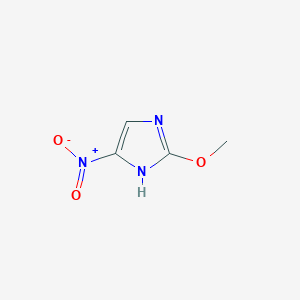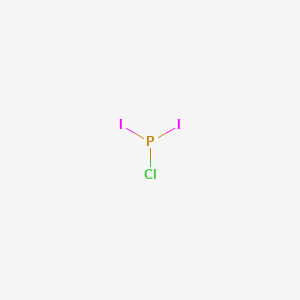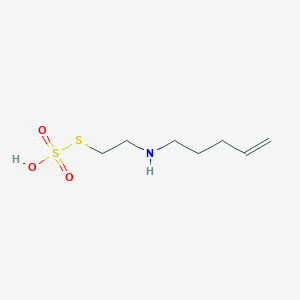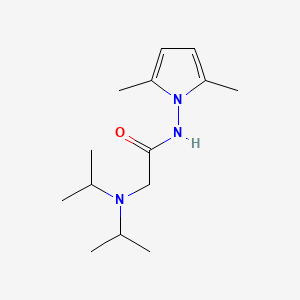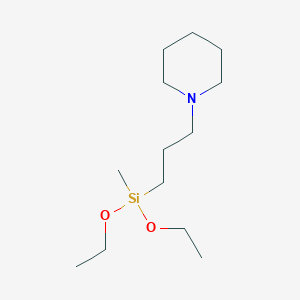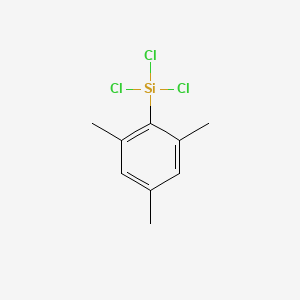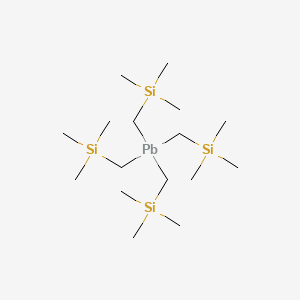
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) is an organosilicon compound with the molecular formula C₁₆H₄₄PbSi₄ and a molecular weight of 556.1 g/mol . This compound is notable for its unique structure, which includes a lead atom bonded to four silicon atoms, each of which is further bonded to three methyl groups.
Vorbereitungsmethoden
The synthesis of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) typically involves the reaction of lead(IV) chloride with trimethylsilyl chloride in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s stability and purity.
Analyse Chemischer Reaktionen
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and silicon dioxide.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride, resulting in the formation of lead(II) compounds and silanes.
Common reagents and conditions used in these reactions include hydrosilanes, halogens, and organometallic catalysts. Major products formed from these reactions include various lead and silicon-containing compounds, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry and the interaction of heavy metals with biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its lead content.
Wirkmechanismus
The mechanism by which Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) exerts its effects involves the interaction of its lead and silicon atoms with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen-containing ligands, while the silicon atoms can participate in hydrosilylation reactions. These interactions can affect various molecular pathways, including those involved in catalysis and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) can be compared with other similar compounds such as:
Tetramethylsilane: This compound has a similar silicon framework but lacks the lead atom, making it less reactive in certain contexts.
Triethylsilane: Another organosilicon compound that is often used as a reducing agent in organic synthesis.
The uniqueness of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) lies in its combination of lead and silicon atoms, which imparts distinct chemical properties and reactivity compared to other silanes.
Eigenschaften
CAS-Nummer |
18547-13-2 |
|---|---|
Molekularformel |
C16H44PbSi4 |
Molekulargewicht |
556 g/mol |
IUPAC-Name |
trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane |
InChI |
InChI=1S/4C4H11Si.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChI-Schlüssel |
ZPJKIBUIPCZBDR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C[Pb](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


